molecular formula C22H22ClN3O3 B2524089 methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1242937-60-5

methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2524089
CAS RN: 1242937-60-5
M. Wt: 411.89
InChI Key: KFRQWURAGMRWDM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has focused on the synthesis and characterization of novel chemical entities with potential biological activities. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives showcases a methodology for creating novel compounds through the one-pot reaction of related chemical substrates, indicating a pathway for generating new molecules with potential therapeutic applications (Gao, Liu, Jiang, & Li, 2011). Similarly, the synthesis of new quinazolines as potential antimicrobial agents highlights the chemical versatility and potential for creating compounds with specific biological functions (Desai, Shihora, & Moradia, 2007).

Chemical Reactivity and Stability

The chemical reactivity and stability of related compounds have been explored through studies such as the synthesis and reactions of a stable o-quinoid 10-π-electron system, offering insights into the regioselectivity and potential chemical transformations of quinoline derivatives (Sarkar, Ghosh, & Chow, 2000). This research underscores the foundational chemistry that could inform the development of derivatives of methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate for various applications.

Potential Biological Activities

The investigation of related compounds for potential biological activities, such as antimicrobial properties, is a key area of research. The synthesis and evaluation of hexahydroquinoline derivatives for myorelaxant activity, as well as their screening for potassium channel opening activities, suggest the therapeutic potential of quinoline derivatives in modulating smooth muscle function (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008). Additionally, the synthesis of quinoline-pyrimidine carboxylate derivatives as potential antibacterial agents further demonstrates the broad spectrum of biological activities that these compounds can exhibit (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.", "Starting Materials": [ "2-Amino-3,4-dihydroquinoline", "Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate", "Methyl chloroformate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation reaction between 2-Amino-3,4-dihydroquinoline and Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of Sodium hydroxide to form Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate using Sodium borohydride in the presence of Hydrochloric acid to form Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate.", "Step 3: Substitution reaction between Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate and Methyl chloroformate in the presence of Sodium hydroxide to form Methyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate.", "Step 4: Esterification of Methyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate using Methanol in the presence of Hydrochloric acid to form the final compound, Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1242937-60-5

Product Name

methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.89

IUPAC Name

methyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H22ClN3O3/c1-29-22(28)19-20(16-13-15(23)8-9-17(16)25-21(19)27)24-10-12-26-11-4-6-14-5-2-3-7-18(14)26/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H2,24,25,27)

InChI Key

KFRQWURAGMRWDM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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